molecular formula C18H14N4O2 B11044198 2-phenyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

2-phenyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Cat. No.: B11044198
M. Wt: 318.3 g/mol
InChI Key: DVFGJJJVHBDYOC-UHFFFAOYSA-N
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Description

2-Phenyl-5-(3-pyridylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione is a heterocyclic compound that features a pyrazolo-pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The unique arrangement of nitrogen atoms within the pyrazolo-pyridine framework contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-5-(3-pyridylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of catalysts, such as palladium or nickel, can facilitate the cyclization process and improve overall yield. Additionally, solvent selection and purification steps are optimized to meet industrial standards for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(3-pyridylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or phenyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted pyrazolo-pyridine derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

2-Phenyl-5-(3-pyridylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-phenyl-5-(3-pyridylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-5-(2-pyridylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
  • 2-Phenyl-5-(4-pyridylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
  • 2-Phenyl-5-(3-pyridylmethyl)-1H-pyrazolo[3,4-c]pyridine-3,6(2H,5H)-dione

Uniqueness

The uniqueness of 2-phenyl-5-(3-pyridylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione lies in its specific substitution pattern and the resulting electronic properties. The position of the pyridylmethyl group influences the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug discovery and material science research.

Properties

Molecular Formula

C18H14N4O2

Molecular Weight

318.3 g/mol

IUPAC Name

2-phenyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione

InChI

InChI=1S/C18H14N4O2/c23-17-9-16-15(12-21(17)11-13-5-4-8-19-10-13)18(24)22(20-16)14-6-2-1-3-7-14/h1-10,12,20H,11H2

InChI Key

DVFGJJJVHBDYOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CN(C(=O)C=C3N2)CC4=CN=CC=C4

Origin of Product

United States

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